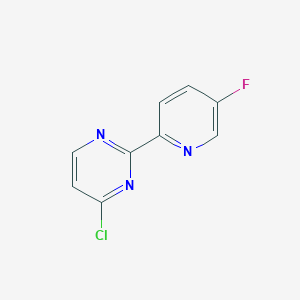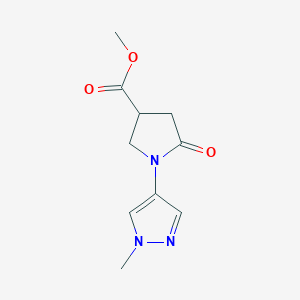![molecular formula C18H19NO3S B2538024 7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 1118507-77-9](/img/structure/B2538024.png)
7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a synthetic organic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing a nitrogen atom This particular compound is characterized by the presence of a tosyl group (a sulfonyl functional group derived from toluenesulfonic acid) and a methyl group attached to the azepine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves the following steps:
-
Formation of the Azepine Ring: : The azepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino ketone. This step often requires the use of a strong acid or base as a catalyst and may involve heating to facilitate the ring closure.
-
Introduction of the Tosyl Group: : The tosyl group is introduced through a sulfonylation reaction. This involves reacting the azepine ring with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures.
-
Methylation: : The methyl group is introduced through a methylation reaction, which can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate. This step may require the presence of a base to deprotonate the nitrogen atom, allowing it to react with the methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反応の分析
Types of Reactions
7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives, which may have different functional groups attached to the azepine ring.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced derivatives with altered functional groups.
-
Substitution: : The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents such as dichloromethane or ethanol, room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the tosyl group.
科学的研究の応用
7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the exploration of various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block for constructing diverse chemical entities.
Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound’s derivatives may be used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
類似化合物との比較
Similar Compounds
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: Lacks the methyl group, which may affect its biological activity and reactivity.
7-Methyl-1-sulfonyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: Similar structure but with a different sulfonyl group, leading to variations in chemical properties and applications.
7-Methyl-1-tosyl-1H-benzo[b]azepin-5(2H)-one: Lacks the dihydro component, which may influence its stability and reactivity.
Uniqueness
7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is unique due to the presence of both the tosyl and methyl groups, which confer specific chemical properties and reactivity
特性
IUPAC Name |
7-methyl-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-13-5-8-15(9-6-13)23(21,22)19-11-3-4-18(20)16-12-14(2)7-10-17(16)19/h5-10,12H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQTZUPZYDNFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=C2C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537944.png)
![Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2537945.png)


![N-[(2-fluorophenyl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2537954.png)
![2-CHLORO-N-[(5-CHLOROTHIOPHEN-2-YL)METHYL]-N-(PROP-2-EN-1-YL)ACETAMIDE](/img/structure/B2537955.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537957.png)
![(1R,6S)-6-({[2-({[(1S,6R)-6-carboxy-3-cyclohexenyl]carbonyl}amino)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B2537958.png)



